molecular formula C11H5Cl2FN2O2 B13989215 6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid

6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid

Cat. No.: B13989215
M. Wt: 287.07 g/mol
InChI Key: JDAHHGAIIWSSEX-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dichloroaniline with ethyl 2-fluoroacetoacetate under basic conditions to form an intermediate. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the desired pyrimidine derivative. The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.

Scientific Research Applications

6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid
  • 5-Fluoropyrimidine-4-carboxylic acid
  • 3,4-Dichlorophenylpyrimidine derivatives

Uniqueness

6-(3,4-Dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid is unique due to the presence of both dichlorophenyl and fluoropyrimidine groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H5Cl2FN2O2

Molecular Weight

287.07 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)-5-fluoropyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H5Cl2FN2O2/c12-6-2-1-5(3-7(6)13)9-8(14)10(11(17)18)16-4-15-9/h1-4H,(H,17,18)

InChI Key

JDAHHGAIIWSSEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=NC=N2)C(=O)O)F)Cl)Cl

Origin of Product

United States

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